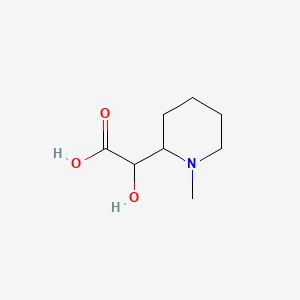![molecular formula C13H17Br B13606263 [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is an organic compound that features a benzene ring substituted with a bromoalkene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,4-dimethylpent-1-en-1-ylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the desired position on the alkene chain.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the alkene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: Products include dehalogenated or hydrogenated benzene derivatives.
Applications De Recherche Scientifique
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1E)-4-bromobut-1-en-1-yl]benzene: Similar structure but with a shorter alkene chain.
4-bromo-1-butene: Lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is unique due to its extended alkene chain and the presence of both a benzene ring and a bromine atom
Propriétés
Formule moléculaire |
C13H17Br |
|---|---|
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
[(E)-5-bromo-4,4-dimethylpent-1-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3/b9-6+ |
Clé InChI |
FNWJLSGSEYYUDH-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C/C=C/C1=CC=CC=C1)CBr |
SMILES canonique |
CC(C)(CC=CC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


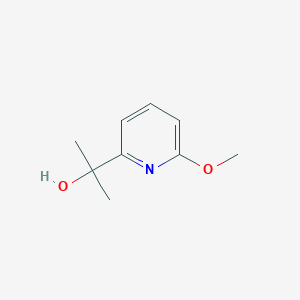

![2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine](/img/no-structure.png)
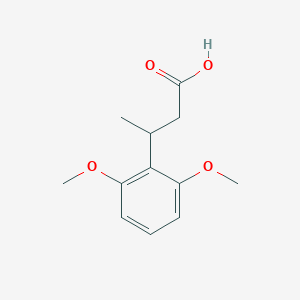
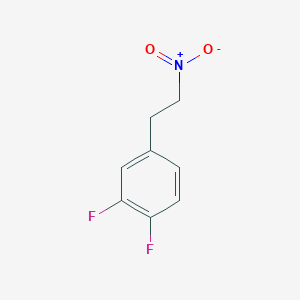
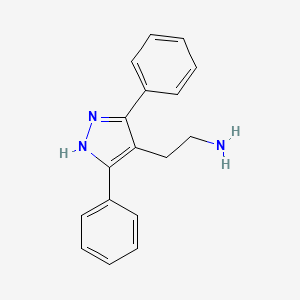
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)

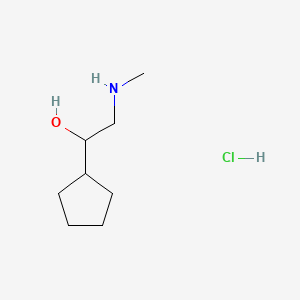

![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)

